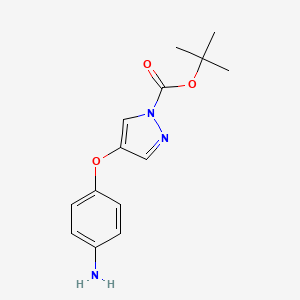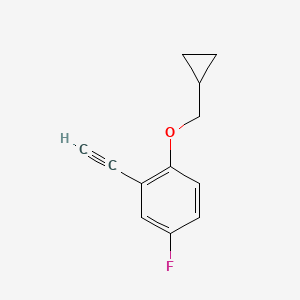
1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene is an organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate leaving group, such as a halide, under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a suitable aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for designing new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel organic materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene
- 1-(Cyclopropylmethoxy)-2-ethynyl-3-fluorobenzene
- 1-(Cyclopropylmethoxy)-2-ethynyl-5-fluorobenzene
Uniqueness: 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropylmethoxy group, ethynyl group, and fluorine atom in this particular arrangement provides distinct properties compared to its isomers.
Propiedades
Fórmula molecular |
C12H11FO |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
1-(cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C12H11FO/c1-2-10-7-11(13)5-6-12(10)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |
Clave InChI |
HGRORGFTHRSJBU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)F)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
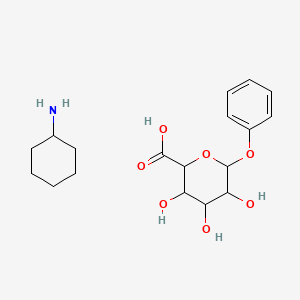

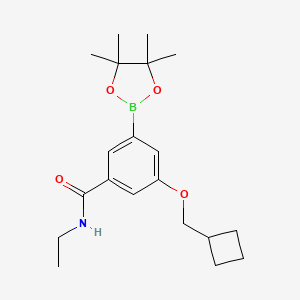
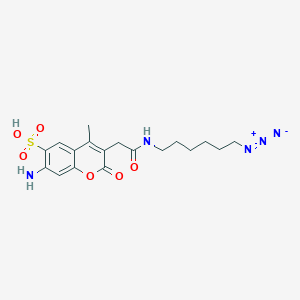
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
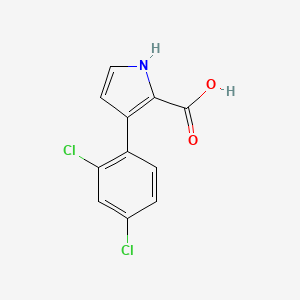
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)

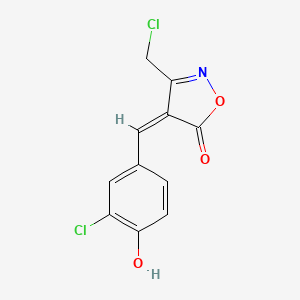
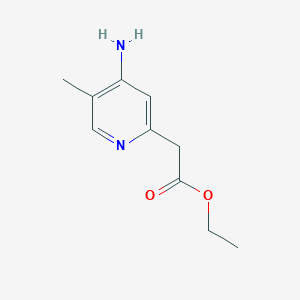
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
